Allyl perfluorononanoate

Description

The exact mass of the compound Allyl perfluoro-n-nonanoate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Allyl perfluorononanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Allyl perfluorononanoate including the price, delivery time, and more detailed information at info@benchchem.com.

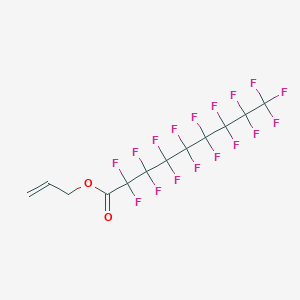

Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5F17O2/c1-2-3-31-4(30)5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)11(25,26)12(27,28)29/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCARDCAPXKDJAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5F17O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00336619 | |

| Record name | Prop-2-en-1-yl heptadecafluorononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117374-33-1 | |

| Record name | Prop-2-en-1-yl heptadecafluorononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Allyl Perfluorononanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Significance of Allyl Perfluorononanoate

Allyl perfluorononanoate (C₁₂H₅F₁₇O₂) is a specialized fluorinated ester that commands attention in advanced materials science and synthetic chemistry. Its unique molecular architecture, combining a highly fluorinated carbon chain with a reactive allyl group, imparts a distinct set of physical and chemical properties. For researchers and professionals in drug development and materials science, a thorough understanding of these properties is not merely academic; it is fundamental to its application. The perfluorinated tail creates a molecule with low surface energy, high thermal stability, and both hydrophobic (water-repellent) and oleophobic (oil-repellent) characteristics.[1] Concurrently, the terminal allyl group serves as a versatile chemical handle for further functionalization, allowing this building block to be incorporated into more complex molecular structures, such as polymers and modified biomolecules.[2] This guide provides a comprehensive overview of the physical properties of Allyl perfluorononanoate, the methodologies for their determination, and the scientific rationale that underpins these experimental choices, empowering researchers to leverage its unique attributes effectively and safely.

Core Physical and Chemical Properties

A quantitative summary of the key physical and chemical properties of Allyl perfluorononanoate is presented below. It is important to note that while some properties have been experimentally determined, others are predicted based on computational models. This distinction is crucial for experimental design and interpretation.

| Property | Value | Source |

| IUPAC Name | prop-2-enyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate | Fluorochem |

| CAS Number | 117374-33-1 | INDOFINE Chemical Company |

| Molecular Formula | C₁₂H₅F₁₇O₂ | Santa Cruz Biotechnology |

| Molecular Weight | 504.14 g/mol | ECHEMI |

| Physical State | Liquid (at standard conditions) | Fluorochem |

| Boiling Point | 81 °C at 10 mmHg | Fluorochem, INDOFINE Chemical Company, ECHEMI |

| Melting Point | Data not available; predicted to be low | ITRC |

| Density (Predicted) | 1.584 ± 0.06 g/cm³ | ECHEMI |

| Refractive Index | Data not available; predicted to be low for a fluorinated compound | Matmake |

| Solubility | Generally insoluble in water; soluble in select organic and fluorinated solvents | RSC Publishing, NIH |

Experimental Determination of Physical Properties: Methodologies and Rationale

The precise measurement of physical properties is paramount for the application and quality control of chemical compounds. The following sections detail the standard experimental protocols for determining the key physical parameters of liquid compounds like Allyl perfluorononanoate.

Boiling Point Determination

The boiling point is a critical indicator of a liquid's volatility and is defined as the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For high-boiling or thermally sensitive compounds, determination at reduced pressure is standard practice, as is the case with Allyl perfluorononanoate's reported boiling point of 81 °C at 10 mmHg.

This micro-scale method is ideal for determining the boiling point of small quantities of liquid.

-

Sample Preparation: A small amount of Allyl perfluorononanoate (a few milliliters) is placed into a small-diameter test tube.

-

Capillary Insertion: A melting point capillary tube is sealed at one end and placed, open-end down, into the liquid in the test tube.

-

Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then immersed in a heating bath (e.g., silicone oil) within a Thiele tube to ensure uniform heating.

-

Heating and Observation: The heating bath is gradually heated. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. The heating rate should be controlled to be slow and steady as the expected boiling point is approached.

-

Boiling Point Identification: When a continuous and rapid stream of bubbles emerges from the capillary tip, the liquid has reached its boiling point at that pressure. The heat source is then removed.

-

Recording the Boiling Point: The liquid is allowed to cool. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to be drawn back into the capillary tube. This is the point where the vapor pressure of the sample equals the pressure of the heating bath.

Causality Behind Experimental Choices: The use of a reduced pressure environment (10 mmHg) is crucial because many high-molecular-weight organic compounds, particularly fluorinated ones, can decompose at their atmospheric boiling points. By lowering the pressure, the boiling point is significantly reduced, allowing for distillation and characterization without thermal degradation. The capillary method is chosen for its efficiency with small sample volumes and its accuracy in identifying the precise temperature of the liquid-vapor equilibrium.

Figure 1: Workflow for Boiling Point Determination via the Capillary Method.

Density Determination

Density, the mass per unit volume, is a fundamental physical property that is influenced by molecular weight and packing efficiency. For Allyl perfluorononanoate, its high molecular weight and the dense nature of fluorine atoms result in a predicted density significantly greater than that of water.

A pycnometer, or specific gravity bottle, is a flask with a precisely known volume, used for accurate density measurements.

-

Calibration: The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance (m_pyc).

-

Filling with Reference Liquid: The pycnometer is filled with a reference liquid of known density, typically deionized water, at a specific temperature. The mass is again measured (m_pyc+water). The volume of the pycnometer (V) can then be calculated.

-

Sample Measurement: The pycnometer is emptied, dried, and filled with Allyl perfluorononanoate at the same temperature. Its mass is measured (m_pyc+sample).

-

Calculation: The mass of the sample is calculated (m_sample = m_pyc+sample - m_pyc). The density is then determined by dividing the mass of the sample by the volume of the pycnometer (ρ = m_sample / V).

Causality Behind Experimental Choices: The pycnometer method is favored for its high precision and accuracy. Temperature control is critical because the density of liquids is temperature-dependent. Using a reference liquid like water for calibration ensures the accuracy of the volume determination.

Refractive Index Measurement

The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a characteristic property that is sensitive to temperature, the wavelength of light used, and the purity of the substance. For fluorinated compounds, the refractive index is typically lower than their non-fluorinated analogues due to the low polarizability of the C-F bond.

The Abbe refractometer is a common laboratory instrument for the measurement of the refractive index of liquids.

-

Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of Allyl perfluorononanoate are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and light is passed through the sample. The user looks through the eyepiece and adjusts the instrument until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading the Value: The refractive index is read directly from the instrument's scale. The temperature should also be recorded.

Causality Behind Experimental Choices: The Abbe refractometer provides a quick and accurate measurement of the refractive index. The use of a monochromatic light source, typically the sodium D-line (589 nm), is standard practice to avoid chromatic dispersion effects. Temperature control is essential as the refractive index of liquids changes with temperature.

Figure 2: Workflow for Refractive Index Measurement using an Abbe Refractometer.

Structural and Analytical Characterization

Beyond bulk physical properties, understanding the molecular structure and purity of Allyl perfluorononanoate is crucial. This is typically achieved through spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the presence of the allyl group, showing characteristic signals for the vinyl and methylene protons. ¹⁹F NMR is particularly informative for fluorinated compounds, providing signals for the different fluorine environments along the perfluorinated chain, which can confirm the structure and identify impurities.[3]

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry can provide the exact mass, further confirming the elemental composition. Fragmentation patterns can also offer structural information.[4][5]

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the C=O of the ester group, the C=C of the allyl group, and the strong C-F bonds of the perfluorinated chain.

Applications and the Importance of Physical Properties

The unique combination of a reactive handle and a fluorinated tail makes Allyl perfluorononanoate a valuable building block in several areas:

-

Polymer Synthesis: The allyl group can participate in polymerization reactions to create fluorinated polymers. The physical properties of the monomer, such as its boiling point and solubility, are critical for controlling polymerization conditions and purifying the resulting polymer. The low refractive index of fluorinated polymers makes them useful in optical applications.[6]

-

Surface Modification: The low surface energy imparted by the perfluorinated chain makes it a candidate for creating hydrophobic and oleophobic surfaces. Its liquid state and solubility in appropriate solvents are key to its application as a coating.

-

Drug Delivery and Development: Fluorination of drug candidates can enhance their metabolic stability and bioavailability.[7][8] The allyl group provides a site for conjugation to biomolecules or drug delivery systems. The solubility and partitioning behavior of the molecule, which are governed by its physical properties, are critical factors in its pharmacokinetic profile.

Safety, Handling, and Disposal

Allyl perfluorononanoate is a per- and polyfluoroalkyl substance (PFAS). While specific toxicity data for this compound is limited, the general class of PFAS compounds is known for its persistence in the environment. Therefore, appropriate safety precautions are essential.

-

Personal Protective Equipment (PPE): When handling Allyl perfluorononanoate, chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat should be worn. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any vapors.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: As a PFAS compound, Allyl perfluorononanoate should not be disposed of down the drain or in regular waste. It should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[9][10][11] This typically involves high-temperature incineration by a licensed waste disposal company.[11][12]

Conclusion

Allyl perfluorononanoate is a highly functionalized molecule with a unique set of physical properties derived from its fluorinated nature and reactive allyl group. A comprehensive understanding and accurate measurement of its boiling point, density, refractive index, and solubility are critical for its successful application in research and development. The experimental methodologies outlined in this guide provide a framework for the precise characterization of this and similar compounds. As with all perfluorinated substances, adherence to strict safety and disposal protocols is paramount to ensure the protection of researchers and the environment.

References

-

Clark Hill. (2021, January 4). EPA Issues Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials That Are Not Consumer Products. [Link]

-

MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. [Link]

-

U.S. Environmental Protection Agency. Per- and Polyfluoroalkyl Substances (PFAS): - Incineration to Manage PFAS Waste Streams. [Link]

-

ResearchGate. Thermogravimetric analysis (TGA) overlay of fluorinated and nonfluorinated polyether-segmented urethane copolymers with no nAl/PFPE loading. [Link]

-

Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Perfluoroalkyls. [Link]

-

ResearchGate. Disposal of products and materials containing per- and polyfluoroalkyl substances (PFAS): A cyclical problem. [Link]

-

ResearchGate. Thermal properties of fluorinated polyacrylic latex films. [Link]

-

Interstate Technology & Regulatory Council (ITRC). (2022). 4 Physical and Chemical Properties – PFAS. [Link]

-

Shimadzu. A644A Characterization of Fluoropolymers Using FTIR and TG-DTA to Support the Growth of 5G. [Link]

-

Abu Dhabi University. Thermodynamic characterization of poly(2,2,3,3,3-pentafluoropropyl methacrylate). [Link]

-

U.S. Environmental Protection Agency. (2024, February 27). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. [Link]

-

Enviro Wiki. Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS). [Link]

-

National Center for Biotechnology Information. Table 4-2, Physical and Chemical Properties of Perfluoroalkyls. [Link]

-

Wikipedia. Perfluorooctanoic acid. [Link]

-

RefractiveIndex.INFO. Refractive index of C6F14 (Perfluorohexane). [Link]

-

PubChem. Allyl perfluoropentanoate. [Link]

-

Organic Chemistry Portal. Allyl fluoride synthesis by fluorination. [Link]

-

ResearchGate. Perfluorinated Solvents — a Novel Reaction Medium in Organic Chemistry. [Link]

-

ResearchGate. Development, Synthesis and in silico Investigations of Novel Acyclic Allyl Fluoride Derivatives. [Link]

- Google Patents.

-

National Center for Biotechnology Information. Lipidomic Profiling of PFOA-Exposed Mouse Liver by Multi-Modal Mass Spectrometry Analysis. [Link]

-

National Institute of Standards and Technology. Allyl nonanoate. [Link]

-

Matmake. Refractive Index of Esters - Table. [Link]

-

National Center for Biotechnology Information. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. [Link]

-

PubChem. Allyl nonanoate. [Link]

-

Royal Society of Chemistry. Allyl group-containing polyvinylphosphonates as a flexible platform for the selective introduction of functional groups via polymer-analogous transformations. [Link]

- Google Patents.

-

National Center for Biotechnology Information. Contribution of Organofluorine Compounds to Pharmaceuticals. [Link]

-

PubMed. Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0031652). [Link]

-

PubMed. Simultaneous characterization of perfluoroalkyl carboxylate, sulfonate, and sulfonamide isomers by liquid chromatography-tandem mass spectrometry. [Link]

-

MDPI. Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. [Link]

-

University of Calgary. Solubility of Organic Compounds. [Link]

-

ResearchGate. Selective Fluorination in Drug Design and Development: An Overview of Biochemical Rationales. [Link]

-

RefractiveIndex.INFO. Refractive index database. [Link]

-

PubMed. 6-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside, a unique plant N-glycan motif containing arabinose. [Link]

-

ResearchGate. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

- Google Patents.

-

ResearchGate. Temperature dependence of 1 H NMR spectra of allyl alcohol adsorbed on.... [Link]

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. Allyl group-containing polyvinylphosphonates as a flexible platform for the selective introduction of functional groups via polymer-analogous transformations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lipidomic Profiling of PFOA-Exposed Mouse Liver by Multi-Modal Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous characterization of perfluoroalkyl carboxylate, sulfonate, and sulfonamide isomers by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US10329451B2 - All-organic high refractive index materials - Google Patents [patents.google.com]

- 7. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. clarkhill.com [clarkhill.com]

- 10. mcfenvironmental.com [mcfenvironmental.com]

- 11. epa.gov [epa.gov]

- 12. researchgate.net [researchgate.net]

Allyl Perfluorononanoate: A Technical Guide for Advanced Material and Drug Development Applications

Abstract

This technical guide provides a comprehensive overview of Allyl Perfluorononanoate (CAS Number: 117374-33-1), a unique fluorinated monomer. The document is intended for researchers, scientists, and drug development professionals interested in leveraging the distinct properties of this compound. This guide will delve into the chemical and physical characteristics of Allyl Perfluorononanoate, provide a detailed, representative synthesis protocol, and explore its potential applications in advanced polymer synthesis and surface modification. Furthermore, this guide will cover the characterization of the molecule through predicted spectroscopic data, discuss its reactivity, and provide essential safety and handling information.

Introduction: The Strategic Value of Allyl Perfluorononanoate

Allyl Perfluorononanoate is a specialized chemical compound that merges the properties of a highly fluorinated carbon chain with the reactive functionality of an allyl group. The perfluorononanoate moiety imparts characteristics such as low surface energy, hydrophobicity, oleophobicity, and high thermal and chemical stability. The terminal allyl group, on the other hand, serves as a versatile handle for a variety of chemical transformations, most notably polymerization and thiol-ene "click" chemistry. This dual-functional nature makes Allyl Perfluorononanoate a compelling building block for the design of advanced materials with tailored surface properties and for the development of novel drug delivery systems.

Physicochemical Properties

Allyl Perfluorononanoate is a liquid at room temperature with a predicted high boiling point and density, characteristic of highly fluorinated compounds.[1] The combination of the long perfluoroalkyl chain and the ester linkage results in a molecule with a high molecular weight and a significant calculated partition coefficient (XLogP3), suggesting poor water solubility and a preference for nonpolar environments.[1]

| Property | Value | Source |

| CAS Number | 117374-33-1 | [2][3] |

| Molecular Formula | C₁₂H₅F₁₇O₂ | [2][3] |

| Molecular Weight | 504.14 g/mol | [1] |

| IUPAC Name | prop-2-enyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate | [2] |

| Physical State | Liquid | [2] |

| Boiling Point | 81 °C at 10 mmHg | [2][3] |

| Predicted Density | 1.584 ± 0.06 g/cm³ | [1] |

| Calculated XLogP3 | 6.6 | [1] |

| Purity | Typically ≥97% | [2][3] |

Synthesis of Allyl Perfluorononanoate

Reaction Principle: Fischer Esterification

The synthesis of Allyl Perfluorononanoate can be achieved via the acid-catalyzed esterification of perfluorononanoic acid with allyl alcohol. The reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack by the allyl alcohol, and subsequent dehydration to yield the ester. To drive the equilibrium towards the product, the removal of water is crucial.

Alternatively, for a more reactive approach that avoids the generation of water, perfluorononanoic acid can be converted to its more reactive acyl chloride derivative, which then readily reacts with allyl alcohol.

Caption: Fischer Esterification of Perfluorononanoic Acid with Allyl Alcohol.

Detailed Experimental Protocol (Representative)

Materials:

-

Perfluorononanoic acid (1 eq)

-

Allyl alcohol (1.5 - 3 eq)

-

Concentrated sulfuric acid (catalytic amount, e.g., 0.05 eq)

-

Toluene (as solvent and for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add perfluorononanoic acid and toluene.

-

Add allyl alcohol to the flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

-

Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap. The reaction is complete when no more water is collected.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene.

-

The crude product can be purified by vacuum distillation to obtain pure Allyl Perfluorononanoate.

Causality Behind Experimental Choices:

-

Excess Allyl Alcohol: Using an excess of allyl alcohol helps to shift the reaction equilibrium towards the formation of the ester product.

-

Dean-Stark Apparatus: The continuous removal of water, a byproduct of the esterification, is critical to drive the reaction to completion.

-

Acid Catalyst: Sulfuric acid protonates the carbonyl oxygen of the perfluorononanoic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the allyl alcohol.

-

Vacuum Distillation: Due to the high boiling point of Allyl Perfluorononanoate, purification by distillation under reduced pressure is necessary to prevent decomposition at high temperatures.

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectra for Allyl Perfluorononanoate, the following characterization data is predicted based on the known spectral properties of analogous perfluoroalkyl esters and allyl esters.[4][5][6]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing signals corresponding to the allyl group.

-

δ ~5.9 ppm (m, 1H): This multiplet is attributed to the vinylic proton (-CH=).

-

δ ~5.3 ppm (m, 2H): This multiplet corresponds to the terminal vinylic protons (=CH₂).

-

δ ~4.7 ppm (d, 2H): This doublet is assigned to the methylene protons adjacent to the ester oxygen (-OCH₂-).

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum will be more complex, with distinct signals for each of the fluorinated carbon environments. The chemical shifts are referenced to CFCl₃.

-

δ ~-81 ppm (t, 3F): Terminal -CF₃ group.

-

δ ~-120 to -126 ppm (m, 12F): Multiple overlapping multiplets for the internal -CF₂- groups.

-

δ ~-118 ppm (m, 2F): -CF₂- group adjacent to the carbonyl group.

FTIR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the ester and the allyl group, as well as strong absorptions from the C-F bonds.

-

~1760-1780 cm⁻¹ (s): Strong C=O stretching vibration of the ester carbonyl group. The high frequency is characteristic of fluorinated esters.

-

~1645 cm⁻¹ (w): C=C stretching of the allyl group.

-

~1100-1300 cm⁻¹ (s, broad): Very strong and broad absorption due to C-F stretching vibrations.

-

~3080 cm⁻¹ (w): =C-H stretching of the allyl group.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is expected to show fragmentation patterns characteristic of both the perfluoroalkyl chain and the allyl ester moiety. The molecular ion peak (m/z = 504.14) may be weak or absent. Common fragments would include the loss of the allyl group and fragmentation of the perfluoroalkyl chain.

Reactivity and Potential Applications

The unique bifunctional nature of Allyl Perfluorononanoate opens up a wide range of potential applications in materials science and beyond.

Polymer Synthesis

The allyl group of Allyl Perfluorononanoate can participate in polymerization reactions, although it is known that allyl monomers generally exhibit slower polymerization rates and yield lower molecular weight polymers compared to vinyl monomers due to degradative chain transfer.[7] However, this reactivity can be exploited in several ways:

-

Free Radical Polymerization: Allyl Perfluorononanoate can be homopolymerized or copolymerized with other monomers to introduce the perfluoroalkyl side chains into a polymer backbone.[8][9] This is a direct method to create polymers with low surface energy.

-

Thiol-Ene "Click" Chemistry: The allyl group readily undergoes thiol-ene reactions, which is a highly efficient and versatile "click" chemistry transformation.[10] This allows for the grafting of Allyl Perfluorononanoate onto thiol-functionalized polymers or surfaces, or for the creation of cross-linked networks.

Caption: Potential Application Pathways for Allyl Perfluorononanoate.

Surface Modification

The low surface energy of the perfluoroalkyl chain makes Allyl Perfluorononanoate an excellent candidate for surface modification applications.[11]

-

Hydrophobic and Oleophobic Coatings: When incorporated into a polymer matrix or grafted onto a surface, the perfluoroalkyl chains will preferentially migrate to the surface, creating a highly repellent interface.[12][13] This can be utilized in applications such as anti-fouling coatings, stain-resistant textiles, and microfluidic devices.

-

Fluorosurfactants: While not a traditional surfactant structure, its amphiphilic nature could be explored in specialized applications.

Safety and Handling

Allyl Perfluorononanoate is classified as an irritant.[1] As with all per- and polyfluoroalkyl substances (PFAS), caution should be exercised due to their persistence in the environment. The allyl ester functionality also warrants attention, as some allyl esters can be lachrymatory and skin irritants.

Hazard and Precautionary Statements:

-

Hazard Class: Irritant[1]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

Allyl Perfluorononanoate is a highly functionalized monomer with significant potential in the development of advanced materials. Its unique combination of a long perfluoroalkyl chain and a reactive allyl group makes it a valuable tool for creating surfaces with low energy and for synthesizing fluorinated polymers with tailored properties. While specific application-oriented research on this particular molecule is limited in the public domain, its chemical nature strongly suggests its utility in the fields of coatings, specialty polymers, and surface science. Further research into the polymerization behavior and surface modification capabilities of Allyl Perfluorononanoate is warranted to fully unlock its potential.

References

-

INDOFINE Chemical Company. (n.d.). ALLYL PERFLUORONONANOATE | 117374-33-1. Retrieved from [Link]

-

PubChem. (n.d.). Allyl perfluoropentanoate. Retrieved from [Link]

-

PubChem. (n.d.). Allyl nonanoate. Retrieved from [Link]

-

ResearchGate. (2015). Polymerisation of Allyl Compounds. Retrieved from [Link]

-

NIST. (n.d.). Allyl nonanoate. Retrieved from [Link]

- Google Patents. (1995). US5420216A - Process for making allyl polymers and copolymers.

-

ChemSec. (n.d.). prop-2-enyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate. Retrieved from [Link]

- Google Patents. (1995). EP0686646A2 - Process for making allyl polymers and copolymers.

-

American Coatings Association. (2023). Enhancing Coating Performance without Using Fluorocarbon Surfactants in Water-Based Formulations. Retrieved from [Link]

-

OECD. (2022). Per- and Polyfluoroalkyl Substances and Alternatives in Coatings, Paints and Varnishes (CPVs). Retrieved from [Link]

-

NIST. (n.d.). Allyl nonanoate Mass Spectrum. Retrieved from [Link]

-

Fraunhofer ISC. (n.d.). Fluorine-free functional coatings: Promising alternatives to PFAS. Retrieved from [Link]

-

RSC Publishing. (2014). Plasma polymerization of allylpentafluorobenzene on copper surfaces. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Significance of Polymers with “Allyl” Functionality in Biomedicine. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. ALLYL PERFLUORONONANOATE | 117374-33-1 | INDOFINE Chemical Company [indofinechemical.com]

- 4. Allyl perfluoropentanoate | C8H5F9O2 | CID 2735874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Allyl nonanoate | C12H22O2 | CID 61410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Allyl nonanoate [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. US5420216A - Process for making allyl polymers and copolymers - Google Patents [patents.google.com]

- 9. EP0686646A2 - Process for making allyl polymers and copolymers - Google Patents [patents.google.com]

- 10. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. paint.org [paint.org]

- 12. one.oecd.org [one.oecd.org]

- 13. Fluorine-free functional coatings - Fraunhofer ISC [isc.fraunhofer.de]

An In-depth Technical Guide to the Synthesis of Allyl Perfluorononanoate from Perfluorononanoic Acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis of allyl perfluorononanoate, a valuable fluorinated ester, from perfluorononanoic acid and allyl alcohol. The document details the underlying chemical principles, a step-by-step experimental protocol, purification techniques, and methods for structural characterization. Emphasis is placed on the rationale behind experimental choices and adherence to safety protocols, ensuring a reproducible and safe laboratory procedure.

Introduction: The Significance of Fluorinated Esters

Perfluorinated compounds are of significant interest in materials science, medicinal chemistry, and drug development due to their unique physicochemical properties, including high thermal stability, chemical inertness, and hydrophobicity. Allyl perfluorononanoate, which combines a highly fluorinated carbon chain with a reactive allyl group, serves as a versatile building block for the synthesis of fluorinated polymers, functionalized surfaces, and advanced agrochemicals. This guide offers a detailed methodology for its synthesis via the Fischer-Speier esterification, a classic and reliable method for ester formation.

The Chemistry of Synthesis: Fischer-Speier Esterification

The synthesis of allyl perfluorononanoate is achieved through the acid-catalyzed esterification of perfluorononanoic acid with allyl alcohol. This reversible reaction, known as the Fischer-Speier esterification, requires a strong acid catalyst and the removal of water to drive the equilibrium towards the formation of the ester product.[1]

Reaction Mechanism:

The reaction proceeds through the protonation of the carbonyl oxygen of perfluorononanoic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The lone pair of electrons on the oxygen of allyl alcohol then attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, allyl perfluorononanoate.

To ensure a high yield, the water produced during the reaction must be continuously removed. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent, such as toluene.[2][3]

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for the synthesis of allyl perfluorononanoate.

3.1. Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| Perfluorononanoic acid (C₉HF₁₇O₂) | ≥97% | Sigma-Aldrich | Corrosive and toxic. Handle with care.[4] |

| Allyl alcohol (C₃H₆O) | Anhydrous, ≥99% | Sigma-Aldrich | Flammable and toxic. |

| p-Toluenesulfonic acid monohydrate | ≥98.5% | Sigma-Aldrich | Catalyst. Corrosive. |

| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | Solvent for azeotropic distillation. |

| Sodium bicarbonate (NaHCO₃) | Saturated solution | Fisher Scientific | For neutralization. |

| Anhydrous magnesium sulfate (MgSO₄) | Laboratory grade | Fisher Scientific | For drying. |

3.2. Equipment:

-

Round-bottom flask (250 mL)

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus (for purification)

3.3. Reaction Workflow Diagram:

Sources

Introduction: A Bifunctional Building Block for Advanced Applications

An In-Depth Technical Guide to Allyl Perfluorononanoate

For Researchers, Scientists, and Drug Development Professionals

Allyl perfluorononanoate (C₁₂H₅F₁₇O₂) is a specialized chemical intermediate characterized by two distinct and highly functional moieties: a terminal allyl group (CH₂=CH-CH₂–) and a perfluorinated C9 acyl chain (C₈F₁₇CO–). This unique structure makes it a valuable building block in materials science, surface chemistry, and as a potential component in advanced drug delivery systems. The perfluoroalkyl "tail" imparts extreme hydrophobicity, lipophobicity, and chemical inertness, while the allyl "head" provides a reactive handle for a variety of powerful and selective chemical modifications, most notably "click" chemistry. This guide offers a technical overview of its properties, synthesis, reactivity, and safety considerations from the perspective of a senior application scientist.

Part 1: Core Molecular and Physical Properties

The fundamental identity of a molecule dictates its behavior and potential applications. Allyl perfluorononanoate is a high-molecular-weight ester that exists as a liquid at standard conditions. Its defining feature is the dense, electron-rich fluorocarbon chain, which dominates its physical properties.

| Property | Value | Source |

| Molecular Formula | C12H5F17O2 | [1][2] |

| Molecular Weight | 504.14 g/mol | [1][2] |

| CAS Number | 117374-33-1 | [1][2] |

| Synonyms | Allyl perfluoro-n-nonanoate, Heptadecafluorononanoic acid allyl ester | [2] |

| Physical State | Liquid (at 25°C) | Inferred from analogs |

| Density | ~1.7 g/cm³ (Estimated) | Based on similar perfluorinated esters |

| Boiling Point | Data not available; expected to be >200°C at atmospheric pressure | - |

| Solubility | Insoluble in water and hydrocarbon solvents; Soluble in fluorinated solvents | General property of fluorocarbons |

| XLogP3 | 6.6 | [2] |

Part 2: Synthesis and Spectroscopic Characterization

Synthesis via Fischer-Speier Esterification

The most direct and industrially scalable route to Allyl perfluorononanoate is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of perfluorononanoic acid with an excess of allyl alcohol. The use of excess alcohol helps to drive the reversible reaction toward the product ester.

Causality of Experimental Choices:

-

Catalyst: Concentrated sulfuric acid (H₂SO₄) is a common and effective catalyst; it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.[3]

-

Solvent & Reagent: Allyl alcohol serves as both the nucleophile and the solvent. Using it in large excess maximizes the reaction rate and yield according to Le Châtelier's principle.[4]

-

Water Removal: The reaction generates water as a byproduct. Continuous removal of this water (e.g., using a Dean-Stark apparatus) is crucial to prevent the reverse reaction (ester hydrolysis) and achieve high conversion.[4]

-

Purification: The high boiling point and chemical stability of the fluorinated ester allow for purification by vacuum distillation to remove unreacted starting materials and the acid catalyst.

-

Reactor Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a Dean-Stark trap, and a temperature probe.

-

Charging Reagents: To the flask, add perfluorononanoic acid (1.0 eq), allyl alcohol (10.0 eq, serving as solvent), and a suitable hydrocarbon solvent (e.g., toluene) to fill the Dean-Stark trap.

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.05 eq) to the stirred mixture.

-

Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with the solvent. Continue the reaction for 4-8 hours or until no more water is collected.

-

Work-up: Cool the reaction mixture to room temperature. Wash the mixture with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Isolation: Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Purification: Remove the excess allyl alcohol and solvent under reduced pressure. Purify the crude product by vacuum distillation to yield pure Allyl perfluorononanoate.

Caption: Fischer esterification workflow for Allyl perfluorononanoate synthesis.

Spectroscopic Characterization

While experimental spectra for this specific molecule are not published, its structure allows for a confident prediction of its key NMR and IR features.

Infrared (IR) Spectroscopy:

-

~3080 cm⁻¹: C-H stretch (vinylic, =C-H)

-

~1785 cm⁻¹: C=O stretch (ester). This is significantly higher than a typical ester (~1740 cm⁻¹) due to the strong electron-withdrawing effect of the perfluoroalkyl chain.

-

~1645 cm⁻¹: C=C stretch (alkene)

-

1100-1350 cm⁻¹: A series of very strong, characteristic C-F stretching bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is simple and diagnostic, showing only signals from the three distinct protons of the allyl group.[5][6] The ¹³C and ¹⁹F NMR spectra provide confirmation of the full structure.

| Expected NMR Data | ¹H NMR (ppm) | ¹³C NMR (ppm) | ¹⁹F NMR (ppm, rel. to CFCl₃) |

| -CH₂-O- | ~4.7 (d, J≈6 Hz) | ~67 | - |

| -CH= | ~5.9 (m) | ~131 | - |

| =CH₂ | ~5.3 (dd, J≈17, 10 Hz) | ~120 | - |

| C=O | - | ~158 (t) | - |

| -CF₂-C=O | - | ~118 (t) | ~ -120 |

| -CF₂- | - | ~108-120 (m) | ~ -122 to -126 |

| -CF₃ | - | ~118 (t) | ~ -81 |

Part 3: Chemical Reactivity and Advanced Applications

The utility of Allyl perfluorononanoate in research and development stems from the orthogonal reactivity of its two ends.

The Perfluoroalkyl Chain: Engineering Surfaces

The C₈F₁₇- chain is a classic fluorophilic segment. When incorporated into polymers or attached to surfaces, it creates a low-energy interface that is repellent to both water (hydrophobic) and oils (lipophobic/oleophobic). This property is critical for:

-

Anti-fouling medical devices: Coating surfaces to prevent the adhesion of proteins and bacteria.

-

Drug delivery vehicles: Creating stealth nanoparticles where the fluorinated surface can reduce opsonization and prolong circulation time.

The Allyl Group: A Gateway for "Click" Chemistry

The terminal double bond of the allyl group is an exceptionally versatile functional handle. It readily participates in the thiol-ene reaction , a highly efficient and selective "click" chemistry process.[7][8] This reaction proceeds via a radical mechanism, can be initiated by UV light or thermal initiators, and is tolerant of many other functional groups, making it ideal for bioconjugation and material modification under mild conditions.[9][10]

Application in Drug Development: While not a drug itself, Allyl perfluorononanoate can be used to create advanced drug delivery systems. For example, it can be grafted onto a polymer backbone. The resulting fluorinated polymer can then be used to encapsulate a drug. Subsequently, the pendant allyl groups on the surface of the nanoparticle can be functionalized—via a thiol-ene reaction—with targeting ligands (e.g., peptides, antibodies) or polyethylene glycol (PEG) chains to improve biocompatibility.[8]

-

Solution Preparation: In a UV-transparent vessel, dissolve Allyl perfluorononanoate (1.0 eq), a thiol-containing molecule (e.g., 1-thioglycerol, 1.1 eq), and a photoinitiator (e.g., DMPA, 0.02 eq) in a suitable solvent (e.g., a fluorinated solvent or acetonitrile).

-

Inerting: De-gas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can inhibit the radical reaction.

-

Initiation: While stirring, expose the solution to a UV light source (e.g., 365 nm).

-

Monitoring: Monitor the reaction progress by ¹H NMR, observing the disappearance of the allyl proton signals (~5.3-5.9 ppm).

-

Purification: Once the reaction is complete, remove the solvent under reduced pressure. The product can be purified by column chromatography if necessary.

Caption: Workflow for the UV-initiated thiol-ene modification of Allyl perfluorononanoate.

Part 4: Safety and Handling

A specific Safety Data Sheet (SDS) for Allyl perfluorononanoate is not widely available. Therefore, a risk assessment must be based on the hazards of its constituent functional groups: allyl esters and long-chain perfluorocarboxylic acids.

-

Allyl Moiety Hazard: Allyl esters and their parent compound, allyl alcohol, are known to be highly toxic and irritant. They can be toxic if swallowed or in contact with skin and cause serious eye and skin irritation.[11][12]

-

Perfluoroalkyl Moiety Hazard: Long-chain perfluorinated compounds (PFCs), particularly those with eight or more carbons, are noted for their environmental persistence and potential for bioaccumulation. While the ester linkage may offer a degradation pathway, caution is warranted.

Recommended Handling Procedures:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile). Double-gloving is recommended.

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Lab Coat: A standard lab coat is required.

-

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.

Conclusion

Allyl perfluorononanoate is a highly specialized molecule whose value lies in its bifunctional nature. The inert, low-energy perfluoroalkyl chain provides a powerful tool for surface engineering, while the reactive allyl group serves as a versatile anchor point for covalent modification via robust chemistries like the thiol-ene reaction. For researchers in drug development and materials science, this compound offers a unique opportunity to design and construct sophisticated, functional materials and delivery systems where surface properties and conjugatability are paramount. Due to its inferred hazards, it must be handled with stringent safety protocols.

References

-

PubChem. Allyl nonanoate. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis of new fluorinated allyl ethers for the surface modification of thiol–ene ultraviolet‐curable formulations | Request PDF. [Link]

-

Chemos GmbH & Co. KG. Safety Data Sheet: Allyl nonanoate. [Link]

-

Lund University. Synthesis of new fluorinated allyl ethers for the surface modification of thiol-ene ultraviolet-curable formulations. [Link]

-

PubChem. Allyl perfluoropentanoate. National Center for Biotechnology Information. [Link]

-

ResearchGate. Thiol-ene biobased networks: Furan allyl derivatives for green coating applications | Request PDF. [Link]

-

PubMed Central. Significance of Polymers with “Allyl” Functionality in Biomedicine. National Center for Biotechnology Information. [Link]

-

ResearchGate. Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E | Request PDF. [Link]

-

MDPI. Thiol-Ene Reaction of Heparin Allyl Ester, Heparin 4-Vinylbenzyl Ester and Enoxaparin. [Link]

-

ResearchGate. Thiol-Ene Reaction of Heparin Allyl Ester, Heparin 4-Vinylbenzyl Ester and Enoxaparin. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0031652). [Link]

-

Chemguide. esterification - alcohols and carboxylic acids. [Link]

- Google Patents.

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

Sources

- 1. 117374-33-1 CAS MSDS (ALLYL PERFLUORONONANOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0031652) [hmdb.ca]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. researchgate.net [researchgate.net]

- 8. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. chemos.de [chemos.de]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Solubility of Allyl perfluorononanoate in organic solvents

An In-depth Technical Guide to the Solubility of Allyl Perfluorononanoate in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Allyl perfluorononanoate in organic solvents. Aimed at researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical underpinnings of fluorinated compound solubility, outlines detailed experimental protocols for its determination, and presents a qualitative and predictive assessment of Allyl perfluorononanoate's behavior in a range of common organic solvents. While specific experimental solubility data for this compound is not extensively available in public literature, this guide synthesizes established principles, data from analogous compounds, and predictive methodologies to offer a robust framework for its practical application and further research.

Introduction: Understanding Allyl perfluorononanoate

Allyl perfluorononanoate (CAS No. 117374-33-1) is a fluorinated ester characterized by a long perfluorinated carbon chain and a terminal allyl group.[1][2] Its molecular structure, C12H5F17O2, results in a high molecular weight of approximately 504.14 g/mol .[1] The presence of the highly fluorinated nonanoate tail imparts unique physicochemical properties, including chemical inertness and low surface energy, while the allyl group offers a reactive site for potential polymerization and further chemical modification. These characteristics make it a molecule of interest in the synthesis of specialty polymers, surfactants, and functional coatings.

A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, formulation, and application. This guide aims to provide the necessary theoretical background and practical methodologies to approach the solubility of Allyl perfluorononanoate with scientific rigor.

The Science of Fluorinated Ester Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which, from a thermodynamic perspective, relates to the Gibbs free energy of mixing. For fluorinated compounds like Allyl perfluorononanoate, solubility behavior is distinct from their hydrocarbon counterparts due to the unique properties of the carbon-fluorine bond.

The Role of the Perfluoroalkyl Chain

The perfluorononanoate chain is both hydrophobic and lipophobic (oleophobic). This means it repels both water and hydrocarbon oils. This oleophobicity is a key factor influencing its solubility in organic solvents. The strong C-F bonds and the electronegativity of fluorine atoms create a highly non-polar and low-polarizability sheath around the carbon backbone. This results in weak van der Waals interactions with hydrocarbon-based solvents.

The Influence of the Ester and Allyl Groups

The ester group (-COO-) introduces a degree of polarity to the molecule, with a topological polar surface area of 26.3 Ų.[1] This allows for potential dipole-dipole interactions with polar organic solvents. The terminal allyl group (CH2=CH-CH2-) is a non-polar hydrocarbon moiety that can interact with non-polar solvents. The interplay between the dominant oleophobic perfluoroalkyl tail and the polar ester and non-polar allyl functionalities dictates the overall solubility profile.

Predicting Solubility: A Qualitative Approach

In the absence of specific experimental data, we can predict the solubility of Allyl perfluorononanoate based on the behavior of analogous perfluorinated compounds. For instance, the solubility of Perfluorooctanesulfonate (PFOS) in organic solvents generally decreases with decreasing solvent polarity, with some exceptions.[3] We can anticipate a similar trend for Allyl perfluorononanoate.

Expected Solubility Trends:

-

Fluorinated Solvents: Highest solubility is expected in fluorinated solvents (e.g., perfluorohexane, hydrofluoroethers) due to favorable "fluorous-fluorous" interactions.

-

Polar Aprotic Solvents: Moderate to good solubility may be observed in polar aprotic solvents like acetone, acetonitrile, and ethyl acetate. The polar ester group can interact favorably with these solvents.

-

Ethers: Solvents like tetrahydrofuran (THF) and diethyl ether may exhibit some solvating power due to their ability to interact with the ester group.

-

Alcohols: Lower solubility is expected in protic solvents like methanol and ethanol. While the ester group can act as a hydrogen bond acceptor, the large, non-polar fluorinated tail is likely to dominate, leading to unfavorable interactions.

-

Non-Polar Hydrocarbon Solvents: Very low solubility is anticipated in non-polar hydrocarbon solvents such as hexane and toluene due to the oleophobic nature of the perfluoroalkyl chain.

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a reliable and widely recognized technique for determining the thermodynamic solubility of compounds, particularly those with low solubility.

Materials and Equipment

-

Allyl perfluorononanoate (purity ≥ 97%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with PTFE-lined caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation (e.g., Gas Chromatography with Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy)

Experimental Workflow: The Shake-Flask Method

The following diagram outlines the key steps in the shake-flask solubility determination method.

Caption: Workflow for determining solubility via the shake-flask method.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of Allyl perfluorononanoate to a series of vials. The excess is crucial to ensure that a saturated solution in equilibrium with the solid phase is achieved.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. Preliminary studies can be conducted to determine the minimum time required to reach a plateau in concentration.

-

-

Phase Separation and Sampling:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed for several hours to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the withdrawn sample through a 0.22 µm PTFE syringe filter into a clean vial to remove any remaining undissolved microparticles. This step is critical for accurate results.

-

-

Analysis and Quantification:

-

Prepare a series of accurate dilutions of the filtered saturated solution.

-

Analyze the diluted samples using a validated analytical method. GC-MS is often suitable for volatile compounds, while quantitative NMR (qNMR) can also be a powerful tool.

-

Prepare a calibration curve using standard solutions of Allyl perfluorononanoate of known concentrations.

-

Determine the concentration of Allyl perfluorononanoate in the saturated solution by comparing the analytical response of the samples to the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Repeat the experiment at least in triplicate for each solvent to ensure the reproducibility of the results.

-

Predicted Solubility Data and Interpretation

While experimental data is pending, the following table provides a qualitative prediction of the solubility of Allyl perfluorononanoate in a selection of common organic solvents, categorized by their polarity.

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Fluorinated | Perfluorohexane | High | "Fluorous-fluorous" interactions are highly favorable. |

| Polar Aprotic | Acetone | Moderate | The polar ester group can interact with the polar aprotic solvent. |

| Acetonitrile | Moderate to Low | Similar to acetone, but potentially lower due to the nature of the nitrile group. | |

| Ethyl Acetate | Moderate | The ester functionality of the solvent can favorably interact with the ester group of the solute. | |

| Ethers | Tetrahydrofuran (THF) | Moderate to Low | The ether oxygen can act as a hydrogen bond acceptor for any potential interactions. |

| Alcohols (Protic) | Methanol | Low | The large oleophobic tail disrupts the hydrogen bonding network of the alcohol, leading to poor solvation. |

| Ethanol | Low | Similar to methanol, with potentially slightly better solubility due to the larger alkyl group. | |

| Non-Polar | Hexane | Very Low | Strong oleophobic repulsion from the perfluorinated chain. |

| Aromatic | Toluene | Very Low | The fluorinated chain has poor interactions with the aromatic ring. |

Safety, Handling, and Disposal

Allyl perfluorononanoate is classified as a per- and polyfluoroalkyl substance (PFAS). PFAS are recognized for their environmental persistence and potential for bioaccumulation. Therefore, appropriate safety precautions are essential.

-

Handling: Always handle Allyl perfluorononanoate in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4] Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste Allyl perfluorononanoate and contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discharge to drains or the environment.

Conclusion

This technical guide provides a foundational understanding of the solubility of Allyl perfluorononanoate in organic solvents. While specific experimental data remains to be broadly published, the principles of fluorinated compound chemistry, combined with established analytical methodologies, offer a clear path forward for researchers and scientists. The provided qualitative predictions serve as a valuable starting point for solvent selection, and the detailed experimental protocol for the shake-flask method equips users with a reliable means to determine quantitative solubility. As with all PFAS compounds, adherence to strict safety and disposal protocols is imperative.

References

-

ALLYL PERFLUORONONANOATE | 117374-33-1 | INDOFINE Chemical Company. (n.d.). Retrieved January 12, 2026, from [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]

-

PubChem. (n.d.). Allyl perfluoropentanoate. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

RSC Publishing. (n.d.). A unified ML framework for solubility prediction across organic solvents. Retrieved January 12, 2026, from [Link]

-

Wang, Z., et al. (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. Environmental Science & Technology Letters. Available at: [Link]

-

Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir. Available at: [Link]

-

Rontu, N., & Vaida, V. (2007). Miscibility of Perfluorododecanoic Acid with Organic Acids at the Air−Water Interface. The Journal of Physical Chemistry C. Available at: [Link]

- Buck, R. C., et al. (2011). Perfluoroalkyl and polyfluoroalkyl substances in the environment: terminology, classification, and origins. Integrated Environmental Assessment and Management.

-

ResearchGate. (n.d.). PFOS solubility in different organic solvents (a) and alcoholic... Retrieved January 12, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Long-Chain Perfluoroalkyl Carboxylate (LCPFAC) Chemicals. Retrieved January 12, 2026, from [Link]

-

Land, M., et al. (2015). What is the effect of phasing out long-chain per- and polyfluoroalkyl substances on the concentrations of perfluoroalkyl acids a. Environmental Evidence. Available at: [Link]

-

CORE. (2010). Organic Solvent Solubility Data Book. Retrieved January 12, 2026, from [Link]

-

IUPAC-NIST Solubility Data Series. (n.d.). Retrieved January 12, 2026, from [Link]

-

ACS Figshare. (2020). Solubility Behaviors and Correlations of Common Organic Solvents. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). On the miscibility of ethers and perfluorocarbons. An experimental and theoretical study. Retrieved January 12, 2026, from [Link]

Sources

In-Depth Technical Guide to the Spectroscopic Data of Allyl Perfluorononanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for Allyl Perfluorononanoate (C₁₂H₅F₁₇O₂), a molecule of interest in materials science and as a potential building block in synthetic chemistry. This document moves beyond a simple presentation of data, offering in-depth interpretation and rationale based on fundamental principles of spectroscopic analysis, tailored for professionals in research and development.

Molecular Structure and Spectroscopic Overview

Allyl perfluorononanoate is an ester composed of an allyl alcohol moiety and a perfluorononanoic acid backbone. The highly fluorinated chain and the unsaturated allyl group create a unique electronic environment, giving rise to characteristic signals in various spectroscopic techniques. Understanding these spectral signatures is paramount for confirming the molecule's identity, assessing its purity, and predicting its reactivity.

Molecular Diagram

Caption: Molecular structure of Allyl perfluorononanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For Allyl perfluorononanoate, ¹H, ¹³C, and ¹⁹F NMR each provide critical and complementary information.

¹H NMR Spectroscopy: The Allyl Signature

The proton NMR spectrum is expected to be relatively simple, exclusively showing signals corresponding to the allyl group, as the perfluorinated chain contains no hydrogen atoms.

Expected ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.9 | ddt | 1H | -CH= |

| ~5.4 | dq | 1H | =CH₂ (trans) |

| ~5.3 | dq | 1H | =CH₂ (cis) |

| ~4.7 | dt | 2H | -O-CH₂- |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The downfield shift of the methine proton (~5.9 ppm) is characteristic of a vinyl proton deshielded by the electronegative oxygen atom of the ester group. The terminal vinyl protons exhibit diastereotopicity, resulting in two distinct signals. Their coupling to the methine proton and to each other (geminal coupling) leads to complex multiplicities, often appearing as doublets of quartets. The methylene protons adjacent to the ester oxygen are also deshielded and typically appear as a doublet of triplets due to coupling with the neighboring vinyl proton.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Allyl perfluorononanoate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum will reveal the carbon environments of both the allyl group and the perfluorononanoate chain.

Expected ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~158 | C=O (ester) |

| ~131 | -CH= |

| ~119 | =CH₂ |

| ~67 | -O-CH₂- |

| ~105-120 | CF₂, CF₃ |

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The carbonyl carbon of the ester group is significantly deshielded and appears at the lowest field (~158 ppm). The olefinic carbons of the allyl group are observed in the typical alkene region. The carbons of the perfluorinated chain are highly deshielded by the attached fluorine atoms and will appear as a complex series of peaks, often with splitting due to C-F coupling. Due to the influence of multiple fluorine atoms, the exact chemical shifts of the perfluorinated carbons can be challenging to predict without experimental data or advanced computational modeling.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: A broadband probe is required for ¹³C detection.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon, simplifying the spectrum. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

¹⁹F NMR Spectroscopy: Probing the Fluorinated Chain

¹⁹F NMR is an indispensable tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[1][2]

Expected ¹⁹F NMR Data

| Chemical Shift (δ) ppm | Integration | Assignment |

| ~ -81 | 3F | -CF₃ |

| ~ -120 to -127 | 12F | -(CF₂)₆- |

| ~ -118 | 2F | -C(=O)-CF₂- |

Expertise & Experience: Interpreting the ¹⁹F NMR Spectrum

The terminal trifluoromethyl group (-CF₃) typically resonates at the highest field (-81 ppm). The internal difluoromethylene groups (-CF₂-) of the long perfluorinated chain will appear as a series of overlapping multiplets in the range of -120 to -127 ppm. The difluoromethylene group alpha to the carbonyl is the most deshielded of the CF₂ groups and is expected to appear at a lower field (-118 ppm). The large chemical shift dispersion in ¹⁹F NMR allows for clear differentiation of the various fluorine environments.[3][4][5][6]

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: The same sample used for ¹H and ¹³C NMR can be utilized.

-

Instrument Setup: A multinuclear probe capable of detecting ¹⁹F is necessary.

-

Data Acquisition: Acquire a standard one-dimensional ¹⁹F NMR spectrum. Proton decoupling is often employed to simplify the spectra, although ¹H-¹⁹F coupling can provide valuable structural information.

-

Data Processing: Process the FID as with other NMR techniques. Chemical shifts are typically referenced to an external standard such as CFCl₃ (δ = 0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | =C-H stretch |

| ~2950 | Medium | C-H stretch (allyl CH₂) |

| ~1780 | Strong | C=O stretch (ester) |

| ~1650 | Medium | C=C stretch |

| ~1300-1100 | Very Strong | C-F stretch |

| ~1150 | Strong | C-O stretch (ester) |

Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum of Allyl perfluorononanoate is dominated by a very strong and broad absorption in the 1300-1100 cm⁻¹ region, which is characteristic of the C-F stretching vibrations of the perfluoroalkyl chain.[7] The most diagnostic peak for the ester functionality is the strong C=O stretching absorption around 1780 cm⁻¹. The presence of the allyl group is confirmed by the C=C stretching vibration at approximately 1650 cm⁻¹ and the vinylic =C-H stretching bands above 3000 cm⁻¹. The C-O single bond stretch of the ester is also a prominent feature.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: As Allyl perfluorononanoate is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

Expected Mass Spectral Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): m/z = 504 (calculated for C₁₂H₅F₁₇O₂)

-

Key Fragments:

-

m/z = 463: [M - C₃H₅]⁺ (loss of the allyl group)

-

m/z = 41: [C₃H₅]⁺ (allyl cation)

-

Fragments corresponding to the loss of CF₂ units from the perfluoroalkyl chain.

-

Expertise & Experience: Interpreting the Mass Spectrum

Upon electron ionization, Allyl perfluorononanoate is expected to show a molecular ion peak at m/z 504. A prominent fragmentation pathway for esters is the cleavage of the C-O bond, leading to the loss of the allyl radical and the formation of the perfluorononanoate acylium ion. Another common fragmentation is the formation of the stable allyl cation at m/z 41. The perfluoroalkyl chain can undergo sequential fragmentation with the loss of CF₂ units (50 amu).[8][9][10][11]

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The liquid sample can be introduced directly via a heated probe or, more commonly, through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments and a characteristic mass spectrum.

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer separates the ions based on their mass-to-charge ratio.

-

Detection: An electron multiplier or other sensitive detector records the abundance of each ion.

Workflow for Spectroscopic Analysis

Caption: Workflow for the comprehensive spectroscopic characterization of Allyl Perfluorononanoate.

Trustworthiness: A Self-Validating System

The combination of these spectroscopic techniques provides a self-validating system for the characterization of Allyl perfluorononanoate. The ¹H and ¹³C NMR data confirm the presence and connectivity of the allyl ester moiety. The ¹⁹F NMR spectrum unequivocally identifies the long perfluoroalkyl chain and its specific substitution pattern. The IR spectrum corroborates the presence of the key functional groups (ester, alkene, perfluoroalkyl). Finally, mass spectrometry confirms the molecular weight and provides fragmentation patterns consistent with the proposed structure. Any deviation from the expected data in any of these techniques would signal the presence of impurities or an incorrect structure, prompting further investigation.

References

-

American Chemical Society. Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures. Available at: [Link]

-

National Center for Biotechnology Information. Chemical Characterization and Dose Formulation Studies - NTP Technical Report on the Toxicity Studies of Perfluoroalkyl Carboxylates. Available at: [Link]

-

University of Wisconsin-Madison. 19Flourine NMR. Available at: [Link]

-

Gerig, J. T. Fluorine NMR. Available at: [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. Available at: [Link]

-

PubChem. Allyl nonanoate. Available at: [Link]

-

PubChem. Allyl perfluoropentanoate. Available at: [Link]

-

Davis, R. Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets. YouTube. Available at: [Link]

-

National Center for Biotechnology Information. Targeted Per- and Polyfluoroalkyl Substances (PFAS) Assessments for High Throughput Screening. Available at: [Link]

-

ResearchGate. Fragmentation studies of neutral per- and polyfluoroalkyl substances by atmospheric pressure ionization-multiple-stage mass spectrometry. Available at: [Link]

-

PubMed. Fragmentation studies of neutral per- and polyfluoroalkyl substances by atmospheric pressure ionization-multiple-stage mass spectrometry. Available at: [Link]

-